![molecular formula C19H19N3O5S2 B3203553 N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021260-34-3](/img/structure/B3203553.png)
N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
Overview
Description
N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, also known as MBT, is a chemical compound that has been extensively studied for its potential therapeutic applications. MBT is a thiazole-based compound that exhibits a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is not fully understood, but it is believed to exert its effects by inhibiting various enzymes and signaling pathways. N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects
N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide exhibits a range of biochemical and physiological effects, making it a promising candidate for further research. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of novel antibiotics. N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has several advantages for use in laboratory experiments. It is a readily available compound that can be synthesized with high yield and purity. It exhibits a range of biochemical and physiological effects, making it a versatile compound for research purposes. However, there are also limitations to the use of N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide in laboratory experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
Future Directions
There are several future directions for research on N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide. One potential area of research is the development of novel therapeutics based on N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide. It has shown promise as a potential anticancer, antifungal, and antibacterial agent, and further research may lead to the development of novel drugs based on N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide. Another area of research is the investigation of the mechanism of action of N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide. Further studies are needed to fully understand how N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide exerts its effects and to identify potential targets for drug development. Finally, there is a need for further research on the potential side effects and toxicity of N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, in order to fully evaluate its safety for use in humans.
Scientific Research Applications
N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of novel therapeutics. N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-26-14-6-8-16(9-7-14)29(24,25)22-19-21-17(12-28-19)18(23)20-11-13-4-3-5-15(10-13)27-2/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLQNTLRNBLTCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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